

Application Notes and Protocols: UV Curing of Butanediol Diacrylate Formulations

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Compound of Interest		
Compound Name:	Butanediol diacrylate	
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These application notes provide a comprehensive overview of the key parameters and experimental protocols for the ultraviolet (UV) curing of formulations based on 1,4-butanediol diacrylate (BDDA). BDDA is a difunctional monomer known for its high reactivity and ability to form cross-linked networks, making it a valuable component in coatings, adhesives, and biomedical materials.[1] Understanding and controlling the UV curing process is critical to achieving the desired material properties.

Key Parameters in UV Curing

The successful UV curing of BDDA formulations is dependent on a synergistic interplay of several factors, primarily the photoinitiator system, UV exposure conditions, and the presence of inhibitors.

Photoinitiator Selection and Concentration

Photoinitiators are compounds that, upon absorption of UV light, generate reactive species (free radicals or cations) that initiate polymerization.[2][3] For acrylate-based systems like BDDA, free-radical photoinitiators are predominantly used. These are broadly classified into two types:

• Type I (Cleavage Photoinitiators): These initiators undergo unimolecular bond cleavage upon UV exposure to form free radicals.[2] Examples include benzoin ethers, acylphosphine



oxides (e.g., TPO, BAPO), and α-hydroxy ketones (e.g., Irgacure 184).[2] Acylphosphine oxides are particularly effective for pigmented systems due to their longer wavelength absorption.[4]

 Type II (Hydrogen-Abstraction Photoinitiators): These initiators require a co-initiator or synergist (often a tertiary amine) to generate free radicals through a bimolecular reaction.[2]
 [5] Examples include benzophenone and thioxanthone.[2]

The concentration of the photoinitiator is a critical parameter that directly influences the cure speed and the final properties of the polymer.[2][5] While a higher concentration can lead to a faster cure, an excessive amount can cause issues such as yellowing and reduced depth of cure due to light absorption at the surface.[5][6] Finding the optimal concentration is key to achieving a balance between cure speed and material performance.[7]

Table 1: Influence of Photoinitiator Concentration on UV Curing of Acrylate Formulations

Photoinitiator Concentration	Effect on Cure Speed	Effect on Degree of Conversion (DC)	Potential Issues
Low	Slower cure	May be incomplete, especially at the surface	
Optimal	Fast and efficient cure	High DC throughout the material	
High	Very fast surface cure	Can decrease in thick sections due to the inner filter effect.[6] May lead to a decrease in ultimate conversion above a certain threshold.[7][8]	Yellowing, brittleness, reduced depth of cure, potential for uncured monomer.[5]

Note: The optimal concentration is formulation-dependent and typically ranges from 0.1 wt% to 5 wt%.[6]



UV Intensity and Dose

UV intensity (or irradiance) is the power of the UV light per unit area (measured in mW/cm²), while the UV dose (or energy density) is the total energy delivered to the surface (measured in mJ/cm²).[9] Both parameters are crucial for achieving a complete cure.

- UV Intensity: Higher intensity generally leads to a faster polymerization rate due to an increased rate of free radical generation.[10][11] However, excessively high intensity can sometimes have negative effects.[10]
- UV Dose: The total dose is critical for ensuring a sufficient number of photons are available
 to activate the photoinitiators and drive the polymerization to completion. The required dose
 depends on the formulation's reactivity, thickness, and the presence of UV-absorbing
 components.

Table 2: Effect of UV Dose on the Properties of Cured Acrylate Films

UV Dose (mJ/cm²)	Degree of Conversion (%)	Pencil Hardness	Tensile Strength (MPa)	Elongation at Break (%)
340	~85	F	Data not available	Data not available
680	~90	Н	Data not available	Data not available
1020	~92	2H	Data not available	Data not available
1360	>95	3H	Data not available	Data not available
1700	>95	3H	Data not available	Data not available
2040	>95	3H	Data not available	Data not available



Data is representative for an aliphatic urethane acrylate coating and serves as an illustration of general trends.

Oxygen Inhibition

A significant challenge in the free-radical polymerization of acrylates is oxygen inhibition. Oxygen present in the atmosphere can react with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or continue the polymerization chain.[12] This effect is most pronounced at the surface of the formulation, leading to a tacky or undercured surface layer.[12]

Strategies to mitigate oxygen inhibition include:

- Inerting: Curing in an inert atmosphere, such as nitrogen or carbon dioxide, displaces oxygen from the curing environment.[5][11]
- High UV Intensity: Using a high-intensity UV source can generate radicals at a rate that outcompetes the inhibitory effect of oxygen.
- Amine Synergists: The addition of tertiary amines can help to consume oxygen and generate additional initiating radicals.[12]
- Formulation Additives: The inclusion of thiols or ethers can also reduce the impact of oxygen inhibition.[12]

Experimental Protocols Formulation Preparation

- Materials: 1,4-butanediol diacrylate (BDDA, monomer), photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one), and any other desired additives (e.g., oligomers, pigments, inhibitors).
- Procedure:
 - 1. In a light-blocking container (e.g., an amber vial), accurately weigh the BDDA monomer.
 - 2. Add the desired weight percentage of the photoinitiator to the monomer.



- 3. If using a solid photoinitiator, gently warm the mixture while stirring until the photoinitiator is completely dissolved. Avoid excessive heat.
- 4. Add any other formulation components and mix thoroughly until a homogeneous solution is obtained.
- 5. Store the formulation in a cool, dark place away from UV light sources.

UV Curing Procedure

- Substrate Preparation: Ensure the substrate (e.g., glass slide, metal panel) is clean and free
 of contaminants.
- Application: Apply the formulated resin to the substrate using a suitable method to achieve a controlled film thickness (e.g., bar coater, spin coater).
- UV Exposure:
 - 1. Place the coated substrate in a UV curing chamber equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp).
 - 2. Set the desired UV intensity and exposure time (or belt speed for a conveyor system) to achieve the target UV dose.
 - 3. Expose the sample to the UV radiation.
 - 4. After curing, allow the sample to cool to room temperature before testing.

Measurement of Degree of Conversion by Real-Time FTIR Spectroscopy

The degree of conversion (DC) of the acrylate double bonds can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy.[4][13] The disappearance of the acrylate C=C peak, typically around 810 cm⁻¹ or 1635 cm⁻¹, is monitored during UV exposure.[14][15] [16]

Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory and a UV light guide.



• Procedure:

- Obtain a background spectrum of the clean ATR crystal.
- 2. Apply a small drop of the uncured liquid formulation onto the ATR crystal.
- Record the FTIR spectrum of the uncured sample. This will serve as the reference (0% conversion).
- 4. Position the UV light guide to irradiate the sample on the ATR crystal.
- 5. Simultaneously start the UV exposure and the time-based FTIR spectral acquisition.
- 6. Continue collecting spectra until the acrylate peak intensity no longer changes, indicating the completion of the reaction.
- 7. The degree of conversion at any given time (t) can be calculated using the following formula, often referencing a stable internal standard peak (e.g., the carbonyl C=O peak around 1720 cm⁻¹): DC (%) = [1 (A_t(C=C) / A_t(C=O)) / (A_0(C=C) / A_0(C=O))] x 100 Where A t is the peak area at time t, and A 0 is the initial peak area.

Evaluation of Mechanical Properties

This is a simple and rapid method to assess the surface cure and hardness of a coating.[17] [18]

- Materials: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, and 400-grit sandpaper.[19]
- Procedure:
 - 1. Prepare the pencil by sharpening it and then blunting the tip by rubbing it on the sandpaper to create a flat, cylindrical end.[19][20]
 - 2. Hold the pencil at a 45° angle to the cured film surface.[19][20]
 - 3. Push the pencil firmly across the surface for about 6-7 mm.[19][21]



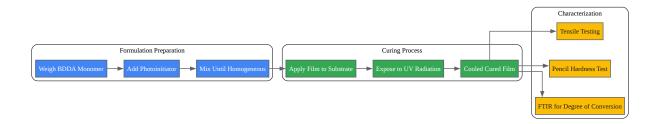
- 4. Start with a softer pencil and progressively use harder pencils until one scratches or gouges the coating.[20]
- 5. The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the surface.[20]

This test is used to determine the tensile strength, elongation at break, and Young's modulus of the cured film.[22][23]

- Specimen Preparation: Prepare thin, freestanding films of the cured material with a defined "dog-bone" shape or rectangular strips of uniform width and thickness.[24]
- Instrument: A universal testing machine equipped with grips suitable for thin films and an extensometer for accurate strain measurement.[22]
- Procedure:
 - 1. Measure the width and thickness of the specimen at several points and use the average values.[22]
 - 2. Clamp the specimen into the grips of the testing machine, ensuring it is properly aligned. [22]
 - 3. Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fractures.
 - 4. Record the load and displacement data throughout the test.
 - 5. From the resulting stress-strain curve, calculate the ultimate tensile strength, elongation at break, and Young's modulus.

Visualizations UV Curing Experimental Workflow



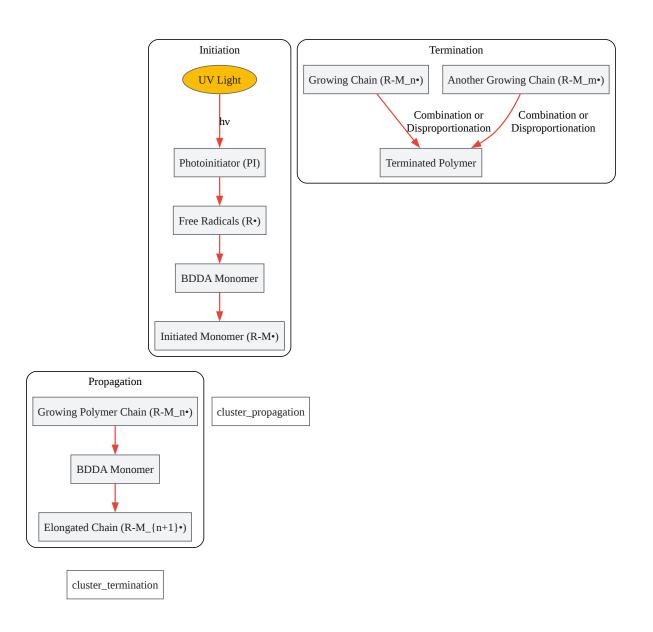


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Caption: Experimental workflow for UV curing of BDDA formulations.

Free-Radical Polymerization of Butanediol Diacrylate





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Caption: Mechanism of UV-initiated free-radical polymerization.



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